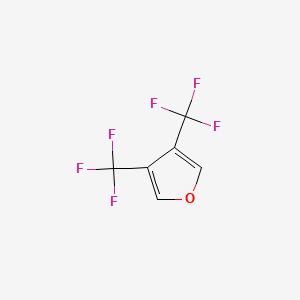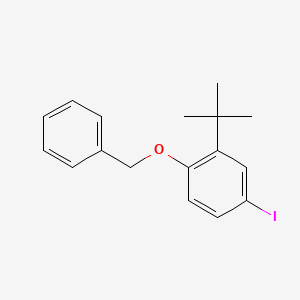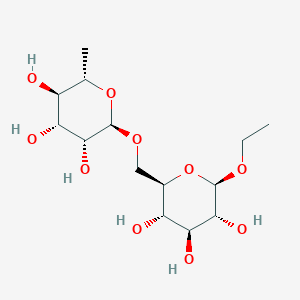
2,6-Ditert-butyl-4-diazoniophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-4-diazoniophenolate is an organic compound with the molecular formula C₁₄H₂₀N₂O. It is known for its unique structure, which includes two tert-butyl groups and a diazoniophenolate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-diazoniophenolate typically involves the reaction of 2,6-Ditert-butylphenol with diazonium salts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Ditert-butyl-4-diazoniophenolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butyl-4-diazoniophenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as an antioxidant in various materials.
Wirkmechanismus
The mechanism of action of 2,6-Ditert-butyl-4-diazoniophenolate involves its interaction with molecular targets through its diazoniophenolate moiety. This interaction can lead to the formation of reactive intermediates that can participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Ditert-butylphenol: This compound is structurally similar but lacks the diazoniophenolate moiety.
2,6-Ditert-butyl-4-methylphenol: Another similar compound with a methyl group instead of the diazoniophenolate moiety.
Uniqueness
2,6-Ditert-butyl-4-diazoniophenolate is unique due to its combination of tert-butyl groups and the diazoniophenolate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
955-02-2 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-diazoniophenolate |
InChI |
InChI=1S/C14H20N2O/c1-13(2,3)10-7-9(16-15)8-11(12(10)17)14(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
NRJGCANPWXHZFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)

![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)


![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)

![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)


![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
